molecular formula C23H22N2O4 B2745824 ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946378-19-4

ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2745824
CAS No.: 946378-19-4
M. Wt: 390.439
InChI Key: NJXXYYAZPCPBDP-UHFFFAOYSA-N
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Description

ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 2-oxopyridine-3-carboxylic acid chloride to form an intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be compared with similar compounds such as:

  • Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
  • Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
  • Ethyl 4-[(4-nitrobenzylidene)amino]benzoate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-29-23(28)18-10-12-19(13-11-18)24-21(26)20-5-4-14-25(22(20)27)15-17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXYYAZPCPBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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